![molecular formula C15H23BSn B14466589 Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane CAS No. 66088-89-9](/img/structure/B14466589.png)
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly interesting due to its unique structure, which includes a boron-containing ring and a tin atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane typically involves the reaction of trimethyltin chloride with a boron-containing precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and boron-containing byproducts.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides and boron-containing byproducts, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane has several scientific research applications, including:
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane involves its interaction with molecular targets, such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, potentially disrupting their normal functions. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane include other organotin compounds, such as:
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
This compound is unique due to its boron-containing ring structure, which distinguishes it from other organotin compounds. This unique structure may contribute to its specific chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
66088-89-9 |
|---|---|
Formule moléculaire |
C15H23BSn |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
trimethyl-[(1-phenylborinan-2-ylidene)methyl]stannane |
InChI |
InChI=1S/C12H14B.3CH3.Sn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;;;/h1-4,8-9H,5-7,10H2;3*1H3; |
Clé InChI |
QNZBMUHCZVTKLI-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCCC1=C[Sn](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




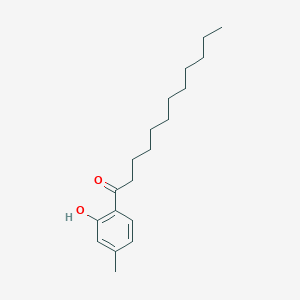
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
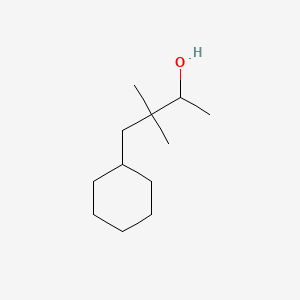
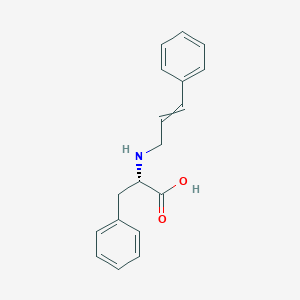
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)


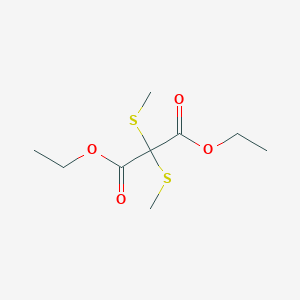
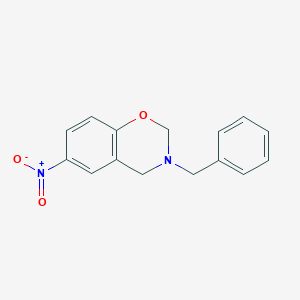
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
phosphane](/img/structure/B14466596.png)

